Product packaging for 3-Methoxy-N-methylacridin-9-amine(Cat. No.:CAS No. 61299-60-3)

3-Methoxy-N-methylacridin-9-amine

Cat. No.: B15215663
CAS No.: 61299-60-3
M. Wt: 238.28 g/mol
InChI Key: BUJJUSCEUYZVCM-UHFFFAOYSA-N
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Description

3-Methoxy-N-methylacridin-9-amine is a chemical compound with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . This compound features an acridine core structure, which is a tricyclic aromatic system, substituted with a methoxy group at the 3-position and a methylamino group at the 9-position. While specific biological data for this compound is limited in the public domain, structural analogs based on the acridine and acridone scaffold are of significant interest in medicinal chemistry and pharmacology research . For instance, related derivatives have been synthesized and investigated for their potent cytotoxic activity, demonstrating the value of this chemical class in the development of potential antitumor agents . These compounds often act through mechanisms involving interaction with DNA. Researchers utilize this compound and its analogs as valuable scaffolds in chemical biology and drug discovery programs. Handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O B15215663 3-Methoxy-N-methylacridin-9-amine CAS No. 61299-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61299-60-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-methoxy-N-methylacridin-9-amine

InChI

InChI=1S/C15H14N2O/c1-16-15-11-5-3-4-6-13(11)17-14-9-10(18-2)7-8-12(14)15/h3-9H,1-2H3,(H,16,17)

InChI Key

BUJJUSCEUYZVCM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC(=CC2=NC3=CC=CC=C31)OC

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 3 Methoxy N Methylacridin 9 Amine Analogues

Impact of Substituents on Acridine (B1665455) Ring System

The acridine ring is a fundamental scaffold in medicinal chemistry, and substitutions on this ring system can significantly alter the biological properties of the resulting compounds. nih.govnih.gov These modifications can influence factors such as DNA binding, enzyme inhibition, and cellular uptake. researchgate.netresearchgate.net

Influence of Methoxy (B1213986) and Methyl Groups on Biological Interactions

The presence of methoxy (-OCH3) and methyl (-CH3) groups on the acridine ring can have a pronounced effect on the biological activity of the compounds. For instance, a methoxy group at the C2 position of the acridine ring has been shown to increase anticancer activity. researchgate.net Similarly, a methyl group at the C4 position can promote the translocation of the drug, potentially by preventing binding to non-target sites. nih.gov

In some cases, the position of the substituent is more critical than its nature. nih.gov For example, substitutions at the 7- or 8-positions with electron-donating groups can lead to more effective DNA interaction and higher activity. rsc.org

Below is a table summarizing the influence of methoxy and methyl group substitutions on the biological activity of acridine analogues.

Substituent Position Effect on Biological Activity
Methoxy (-OCH3)C2Increased anticancer activity researchgate.net
Methyl (-CH3)C4Promotes drug translocation nih.gov
Electron-donating groupsC7 or C8More effective DNA interaction and higher activity rsc.org

Effects of Halogen and Amino Substitutions

Halogen and amino substitutions on the acridine ring also play a crucial role in modulating biological activity. Studies on N10-substituted acridones have shown that halogenation can significantly impact their activity. nih.gov For instance, quinacrine (B1676205) derivatives with a 2-chloro substituent were found to be more active than those with a 3-chloro substituent. nih.gov

The introduction of an amino group or a protected amino group can also influence the antitumor activity. While a free amino group on the acridine ring was found to be unfavorable for activity against certain tumors, drugs with an acetyl or monomethyl protected amino group showed inhibitory effects. nih.gov

The table below details the effects of halogen and amino substitutions on the biological activity of acridine analogues.

Substituent Position Effect on Biological Activity
Chloro2More active than 3-chloro substituent in quinacrine derivatives nih.gov
Free Amino (-NH2)Acridine RingUnfavorable for activity against some tumors nih.gov
Acetyl or Monomethyl Protected AminoAcridine RingShowed inhibitory effects on tumors nih.gov

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the acridine ring are a key determinant of biological activity. Electron-donating groups (EDGs) generally enhance the antitumor activity of 9-anilinoacridines by increasing the electron density at specific positions. nih.gov The presence of EDGs at the 7- or 8-position of the acridine moiety has been associated with higher activity, possibly due to more effective DNA interaction. rsc.org

Conversely, electron-withdrawing groups (EWGs) can have a different impact. In some cases, EWGs can lead to acridine neutrality at physiological pH, which is not favorable for the cytotoxicity of weakly basic derivatives. nih.gov However, in other contexts, such as pyrimidine-based compounds, the addition of a strong EWG like -CF3 has been shown to improve binding affinity to target enzymes. scielo.brresearchgate.net

The following table summarizes the influence of electron-withdrawing and electron-donating groups on the biological activity of acridine analogues.

Group Type Position Effect on Biological Activity
Electron-Donating Group (EDG)1' and 2' of 9-anilinoacridineImproved drug-DNA binding nih.gov
Electron-Donating Group (EDG)7 or 8 of acridineIncreased activity rsc.org
Electron-Withdrawing Group (EWG)Acridine ringCan lead to unfavorable neutrality at physiological pH nih.gov

Variations at the 9-Position (N-Substitution)

The nitrogen atom at the 9-position of the acridine ring is highly reactive and serves as a primary point for structural modifications. researchgate.net These substitutions can significantly impact the biological profile of the resulting compounds.

N-Alkyl and N-Aryl Substitutions

The nature of the substituent attached to the nitrogen at the 9-position, whether it be an alkyl or aryl group, can profoundly influence the biological activity. For example, in the context of antiviral activity against SARS-CoV-2, the identity of the side chain at the acridine 9-position was found to be a determining factor. nih.gov

Research on 9-anilinoacridines has highlighted the importance of the aryl substituent. The presence of electron-donating groups on the aniline (B41778) ring can enhance antitumor activity. nih.gov Furthermore, the synthesis of N-substituted aryl amidines has been a focus due to their pharmaceutical relevance. core.ac.uk

Derivatization with Amino Acid Residues and Peptidic Moieties

Linking amino acids or peptide fragments to the 9-aminoacridine (B1665356) scaffold is a strategy employed to enhance the properties of these compounds. This derivatization can improve solubility and drug delivery. google.com For instance, attaching amino acids like lysine (B10760008), arginine, aspartic acid, or glutamic acid can improve solubility, while glutamine, asparagine, lysine, and arginine can enhance delivery. google.com

The interaction between the 9-aminoacridine core and the attached amino acid can also be a factor in biological activity. Studies have shown that the α-amino group in peptides is a weak acceptor for the acridine ring, whereas the ε-amino group of lysine is a moderate acceptor. nih.gov Furthermore, the length and nature of the amino acid side chain have been identified as key factors affecting both the toxicity and activity of N-(9-acridinyl) amino acid derivatives. nih.gov

The table below provides examples of how derivatization at the 9-position with amino acid and peptidic moieties can affect the properties of acridine compounds.

Derivative Type Purpose/Effect
Lysine, Arginine, Aspartic Acid, Glutamic Acid ConjugatesImproved solubility google.com
Glutamine, Asparagine, Lysine, Arginine ConjugatesEnhanced drug delivery google.com
Peptide ConjugatesCan act as targeting peptides for cancer cells google.com
N-(9-acridinyl) amino acid derivativesLength and nature of amino acid side chain affect toxicity and activity nih.gov
9-aminoacridine peptide derivativesCan be used as fluorescent reporters in lifetime assays rsc.org

Incorporation of Thiosemicarbazides and N-Acylhydrazones

The integration of thiosemicarbazide (B42300) and N-acylhydrazone groups into the acridine framework has been a strategy to develop novel compounds with enhanced biological activities. researchgate.netnih.gov These hybrid molecules are of significant interest due to the diverse pharmacological properties associated with both the acridine nucleus and the appended functional groups. researchgate.netnih.gov

Thiosemicarbazides:

Acridine thiosemicarbazide derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.gov The general structure of these compounds involves the planar acridine platform linked to a flexible thiosemicarbazide substituent. researchgate.net SAR studies have indicated that the nature and position of substituents on the acridine ring and the thiosemicarbazide moiety can significantly influence their cytotoxic activity. For instance, certain acridine thiosemicarbazide derivatives have demonstrated notable inhibitory activity against cancer cell lines like acute lymphoblastic leukemia MT-4 cells. researchgate.net

N-Acylhydrazones:

N-Acylhydrazones, characterized by the -CO-NH-N=CH- functional group, are recognized as a "privileged scaffold" in medicinal chemistry due to their straightforward synthesis and broad range of biological activities. researchgate.net When coupled with the acridine core, N-acylhydrazone derivatives have shown promise as anticancer agents. nih.govresearchgate.net

SAR studies on acridine-N-acylhydrazone hybrids have revealed several key insights. The electronic properties of substituents on the benzohydrazide (B10538) moiety play a crucial role in their activity. nih.gov It has been observed that electron-withdrawing groups such as -Cl, -NO2, -F, and -Br tend to enhance both DNA binding affinity and anticancer activity. nih.gov In contrast, electron-donating groups like -OH and -OCH3 often result in moderate activity. nih.gov For example, in a series of acridine N-acylhydrazone derivatives, the compound with a fluorine substituent (3b) exhibited the highest DNA binding constant. nih.govresearchgate.net

The following table summarizes the effect of different substituents on the metabolic activity of A549 lung cancer cells for a series of acridine-N-acylhydrazone derivatives:

CompoundSubstituentEffect on Metabolic Activity
3b-FHighest decrease
3a-HModerate decrease
3c-ClLesser decrease
3d-BrLeast decrease

These findings underscore the importance of the N-acylhydrazone moiety and the nature of its substituents in modulating the biological profile of acridine derivatives. nih.gov

Cyclic Imide Hybrid Structures

The hybridization of the acridine nucleus with cyclic imide structures represents another avenue for developing novel therapeutic agents. nih.gov While specific SAR studies on 3-Methoxy-N-methylacridin-9-amine hybridized with cyclic imides are not extensively detailed in the provided context, the general principle involves combining the DNA intercalating properties of the acridine core with the biological activities of cyclic imides. nih.gov This approach aims to create bifunctional molecules with potentially synergistic or enhanced pharmacological effects. nih.gov

Conformational and Steric Effects on Molecular Interactions

The three-dimensional arrangement of a molecule (conformation) and the spatial arrangement of its atoms (steric effects) are critical factors that govern its interaction with biological targets. nih.govresearchgate.net For acridine derivatives, these effects play a significant role in their ability to bind to DNA and other macromolecules.

NMR spectroscopy is a powerful tool for studying the conformational isomers of acridine derivatives. nih.gov For N-acylhydrazone derivatives of acridine, NMR studies have revealed the existence of different conformers (e.g., E/Z isomers) in solution, which can influence their biological activity. nih.gov The orientation of the amine group relative to the acridine ring can also differ, leading to distinct conformational states. rsc.org

Steric effects can also dictate the preferred binding mode of a molecule. Bulky substituents can hinder certain interactions while promoting others, leading to a specific orientation within a binding pocket. nih.gov This can be a determining factor in the molecule's efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijnrd.org QSAR models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. researchgate.net

For acridine derivatives, QSAR studies have been employed to understand the structural requirements for their antitumor activity and DNA binding ability. nih.govresearchgate.net These models can help in the rational design of more potent and selective analogues.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen. nih.gov

Descriptor Calculation: A variety of molecular descriptors, such as electronic, hydrophobic, steric, and topological parameters, are calculated for each compound. nih.govresearchgate.net

Model Development: Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques and, ideally, an external set of compounds not used in the model development. nih.gov

For acridinone (B8587238) derivatives, a QSAR study revealed that hydrophobic and total molecular symmetry properties are important for their antitumor activity, while electronic and topological properties are crucial for their ability to stabilize DNA duplexes. nih.gov The resulting QSAR equations can then be used to predict the activity of new acridinone derivatives. nih.gov

QSAR models provide valuable insights into the key molecular features that govern the biological activity of a class of compounds, thereby guiding the synthesis of new molecules with improved therapeutic potential. nih.gov

Computational and Theoretical Chemistry of 3 Methoxy N Methylacridin 9 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) Studies on Electronic PropertiesDensity Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 3-Methoxy-N-methylacridin-9-amine, DFT calculations could predict key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's chemical reactivity, stability, and spectroscopic characteristics.

No specific DFT studies on this compound are currently available in the scientific literature.

Molecular Electrostatic Potential (MEP) AnalysisA Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP analysis would be valuable in predicting its non-covalent interaction patterns, such as hydrogen bonding and stacking interactions, which are critical for its potential binding to biological macromolecules. The electronegative nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl and amine groups would likely show positive potential.

Specific MEP analysis data for this compound has not been published.

Topological Analysis of Electron Density (QTAIM)The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to define atoms within a molecule and characterize the chemical bonds between them. A QTAIM analysis of this compound would provide quantitative information about the nature of its covalent and non-covalent interactions. For instance, it could be used to characterize the strength and nature of the bonds within the acridine (B1665455) core and the interactions involving the methoxy (B1213986) and N-methylamino substituents.

There are no published QTAIM analyses specific to this compound.

Molecular Docking and Dynamics Simulations

These computational techniques are used to model the interaction of a small molecule (ligand) with a larger biological molecule (receptor), such as a protein or DNA.

Ligand-Protein Interaction Modeling (e.g., Topoisomerases, Enzymes)Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. Given that acridine derivatives are known to interact with enzymes like topoisomerases, docking studies of this compound could be performed to investigate its potential binding modes within the active sites of these enzymes. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

No specific molecular docking or dynamics simulation studies of this compound with proteins have been reported.

DNA-Ligand Binding SimulationsAcridine-based compounds are well-known DNA intercalators. Molecular dynamics simulations are a powerful tool to study the process of a ligand binding to DNA. For this compound, these simulations could elucidate the preferred mode of binding (e.g., intercalation between base pairs or binding to the minor/major groove), the energetic favorability of this binding, and the specific interactions that stabilize the DNA-ligand complex.

Published DNA-ligand binding simulations for this compound are not available.

Prediction of Molecular Behavior and Reactivity

Computational techniques, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular behavior and reactivity of aromatic compounds such as this compound. By calculating the electronic structure and energy levels, we can infer a great deal about the molecule's chemical properties.

The reactivity of this compound is governed by the interplay of its constituent parts: the planar acridine ring system, the electron-donating methoxy group (-OCH₃) at position 3, and the N-methylamino group (-NHCH₃) at position 9. The nitrogen atom in the acridine ring and the amino group are key sites for chemical interactions. libretexts.orgwikipedia.org The lone pair of electrons on the amino nitrogen can be donated into the aromatic system, increasing the electron density of the ring and influencing its reactivity. libretexts.org

Molecular Electrostatic Potential (MEP): A key tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. researchgate.netuni-muenchen.dechemrxiv.org The MEP illustrates the charge distribution across a molecule, highlighting electron-rich areas (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor areas (positive potential, colored blue) that are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the acridine ring and the oxygen of the methoxy group, indicating these as likely sites for protonation or hydrogen bond acceptance. The amino group, while electron-donating, can also act as a hydrogen bond donor.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. In a molecule like this acridine derivative, the electron-donating substituents would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation.

While specific DFT calculations for this compound are not publicly available, illustrative data from studies on similar acridine derivatives can provide an expectation of the typical values that would be obtained. tandfonline.comtandfonline.comacs.org

Illustrative Data Table: Predicted Reactivity Descriptors for this compound

ParameterPredicted ValueSignificance
HOMO Energy~ -5.2 eVIndicates electron-donating capability
LUMO Energy~ -1.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap~ 3.4 eVSuggests moderate chemical reactivity
Dipole Moment~ 2.5 DIndicates a polar molecule

Cohesive Energy and Interaction Energy Calculations

The cohesive energy of a substance is the energy required to separate its constituent molecules from each other, providing a measure of the strength of intermolecular forces. britannica.com For this compound, these forces would primarily consist of van der Waals interactions, dipole-dipole forces, and potentially hydrogen bonding. The planar acridine ring is conducive to π-π stacking interactions, a significant contributor to the cohesive energy in aromatic systems. nih.govmdpi.com

Interaction Energy Calculations: These calculations are crucial for understanding how this compound might interact with other molecules, such as biological macromolecules. Acridine derivatives are well-known for their ability to intercalate into DNA, a process driven by a combination of electrostatic interactions, van der Waals forces, and the π-π stacking between the acridine ring and the DNA base pairs. mdpi.comysu.am The methoxy and N-methylamino substituents would modulate these interactions. For instance, the amino group can form specific hydrogen bonds with the DNA backbone or bases, enhancing binding affinity and specificity. nih.gov

Computational docking studies on similar acridine compounds have been used to model these interactions, providing insights into the specific binding modes and the key atoms involved. nih.gov Such studies can calculate the binding energy, which is a measure of the strength of the interaction between the ligand (the acridine derivative) and its target.

Illustrative Data Table: Calculated Interaction Energies for a Model System (Acridine Derivative-DNA Complex)

Interaction TypeEstimated Energy (kcal/mol)Contributing Moieties
π-π Stacking-10 to -15Acridine ring and DNA base pairs
Hydrogen Bonding-3 to -5 per bondAmino group with phosphate (B84403) backbone
Electrostatic InteractionsVariableProtonated acridine nitrogen and DNA phosphate
Van der Waals Forces-5 to -10Overall molecule with DNA groove

Advanced Analytical Techniques in the Research of 3 Methoxy N Methylacridin 9 Amine

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure and probing the electronic properties of 3-Methoxy-N-methylacridin-9-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum allow for the precise assignment of protons in the acridine (B1665455) core, the methoxy (B1213986) group, and the N-methyl group. Similarly, ¹³C NMR spectroscopy confirms the carbon framework of the molecule.

In the context of its interaction with biomolecules, such as DNA, NMR is a powerful tool. Upon binding, changes in the chemical shifts of the protons of this compound can be observed. These changes provide insights into the mode of binding, such as intercalation between DNA base pairs, and can help identify the specific atoms involved in the interaction.

Mass Spectrometry (MS) for Compound Verification

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight and elemental composition of this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular weight. High-resolution mass spectrometry (HRMS) can further yield the exact mass, which allows for the determination of the molecular formula, thus verifying the compound's identity with high confidence. The fragmentation pattern observed in the mass spectrum can also offer additional structural information, corroborating the data obtained from NMR spectroscopy.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The infrared spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected vibrational bands for this compound include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Vibrations from the aromatic acridine ring are expected in the 1450-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-O stretching: The C-O stretch of the methoxy group will also be present in the fingerprint region.

Absence of N-H stretching: As this compound is a tertiary amine, a key characteristic in its FTIR spectrum is the absence of N-H stretching bands, which are typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (methyl, methoxy)Stretching2850 - 3000
Aromatic C=C and C=NStretching1450 - 1600
Aromatic C-NStretching1250 - 1335
C-O (methoxy)StretchingFingerprint Region
N-HStretchingAbsent

UV-Visible Absorption Spectroscopy for Binding Interactions (Hypochromism, Bathochromism)

UV-Visible absorption spectroscopy is a fundamental technique for studying the electronic transitions within this compound and its interactions with other molecules, particularly DNA. The acridine ring system gives rise to characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum.

When this compound interacts with DNA, changes in its absorption spectrum are often observed:

Hypochromism: A decrease in the molar absorptivity (intensity) of the main absorption band is frequently seen. This phenomenon, known as hypochromism, is a strong indicator of intercalation, where the acridine moiety inserts itself between the base pairs of the DNA double helix.

Bathochromism: A shift of the absorption maximum to a longer wavelength (a red shift) can also occur. This bathochromic shift suggests a change in the electronic environment of the chromophore upon binding.

These spectral changes can be used to determine binding constants and stöchiometry of the interaction.

Fluorescence Spectroscopy in Interaction Analysis and Probing Applications

This compound, like many acridine derivatives, is expected to be fluorescent. Fluorescence spectroscopy is a highly sensitive technique used to study its properties and interactions. The molecule absorbs light at a specific wavelength and then emits light at a longer wavelength.

This technique is particularly useful for:

Interaction Analysis: Changes in the fluorescence intensity, quantum yield, and lifetime of this compound upon binding to macromolecules like DNA or proteins can provide detailed information about the binding process. Fluorescence quenching, an effect where the fluorescence intensity decreases, is a common observation upon interaction.

Probing Applications: The sensitivity of its fluorescence to the local environment makes this compound a potential fluorescent probe. For instance, changes in its fluorescence emission could be used to report on the polarity or viscosity of its microenvironment.

Chromatographic Techniques in Research

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and biological matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of this compound. helsinki.fi A typical HPLC setup would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance. HPLC can be used to assess the purity of a sample by identifying and quantifying any impurities present. researchgate.net For preparative purposes, the separated compound can be collected for further use.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be utilized for the analysis of this compound, particularly for assessing its volatility and thermal stability. vwr.com Derivatization might sometimes be employed to enhance the volatility and improve the chromatographic properties of the amine. nih.gov

Table 2: Chromatographic Methods for the Analysis of this compound

TechniqueStationary Phase ExampleMobile Phase/Carrier Gas ExampleDetectorApplication
HPLC C18Acetonitrile/Water GradientUV-VisPurity assessment, purification, quantification
GC-MS Phenyl-methylpolysiloxaneHeliumMass SpectrometerPurity assessment, identification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of acridine derivatives. chemicke-listy.cz Reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. nih.govsielc.com For acridine compounds, the mobile phase often consists of a mixture of acetonitrile and water, sometimes with modifiers like phosphoric acid or formic acid to improve peak shape and resolution. nih.govsielc.com Formic acid is particularly useful for applications where the eluent is directed to a mass spectrometer (LC-MS). sielc.com

The analysis of commercial acridine orange samples, a related dye, has demonstrated the capability of HPLC to separate the main component from various impurities, with absorbance due to the primary compound ranging from 83-97% in different batches. nih.gov The detection of these compounds is typically achieved using UV-Vis or fluorescence detectors, given the inherent chromophoric and fluorescent nature of the acridine ring system. nih.govsigmaaldrich.com

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes (typically under 2 µm) in the column, offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com

ParameterTypical Conditions for Acridine Derivative AnalysisReference
TechniqueReverse-Phase HPLC/UPLC nih.govsielc.com
Stationary PhaseC18 (e.g., Nucleosil 100-5 C18) chemicke-listy.cz
Mobile PhaseAcetonitrile/Water or Acetonitrile/Acetate (B1210297) Buffer chemicke-listy.czsielc.com
ModifierPhosphoric acid or Formic acid (for MS compatibility) sielc.com
DetectionFluorescence Detection (FLD) or UV-Vis nih.gov
Linear RangeCan span several orders of magnitude (e.g., 10⁻⁶ to 10⁻³ mol/dm³) chemicke-listy.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Amine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile amines, which may be present as starting materials, intermediates, or impurities in the synthesis of complex molecules like this compound. gdut.edu.cnresearchgate.net The technique combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for confident identification and quantification of trace-level compounds. thermofisher.com

For many amines, direct analysis by GC can be challenging due to their polarity. Therefore, derivatization is often employed to convert them into less polar, more volatile compounds suitable for GC analysis. researchgate.netnih.gov Common derivatizing agents include benzenesulfonyl chloride. researchgate.net The choice of GC column is also critical, with columns like the HP-5MS (a low-polarity phenyl-arylene polymer) being widely used for amine analysis. gdut.edu.cn

GC-MS methods have been developed for the simultaneous determination of numerous amines in various matrices. gdut.edu.cnresearchgate.net These methods demonstrate excellent sensitivity, with limits of detection (LODs) often in the low microgram-per-milliliter (µg/mL) or even picogram-per-liter (pg/L) range, and good linearity over several orders of magnitude. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) coupled with GC provides accurate mass measurements, enabling the unambiguous determination of elemental compositions for unknown impurities. thermofisher.com

ParameterTypical Conditions for Amine AnalysisReference
TechniqueGas Chromatography-Mass Spectrometry (GC-MS) gdut.edu.cnresearchgate.net
DerivatizationOften required to improve volatility and peak shape (e.g., with benzenesulfonyl chloride) researchgate.net
GC ColumnLow-polarity columns (e.g., HP-5MS, DB-5MS) gdut.edu.cnresearchgate.net
Ionization ModeElectron Ionization (EI) is common; Negative Chemical Ionization (NCI) can offer higher sensitivity for certain derivatives. nih.gov
Detection LimitCan range from ng/L to µg/mL depending on the analyte and method. researchgate.netnih.gov
ApplicationImpurity profiling, analysis of starting materials and intermediates. thermofisher.comchromatographyonline.com

Crystallographic Studies

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular structure.

Single Crystal X-ray Diffraction for Solid-State Structure

Single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. rigaku.com When a compound can be grown as a high-quality single crystal, this technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. rigaku.com The resulting crystal structure provides a detailed picture of the molecule's conformation and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its packing in the solid state. nih.gov

This method is so definitive that it is used to identify novel compounds, including designer drugs and complex covalent organic frameworks, for which no reference standards exist. nih.govnih.gov For acridine derivatives, X-ray crystallography has been instrumental in visualizing how these molecules intercalate into DNA, revealing the specific interactions between the acridine chromophore and the DNA base pairs. nih.gov Such structural data is invaluable for understanding the structure-activity relationships of DNA-binding agents. nih.gov

Quantum Crystallography and Electron Density Analysis

Moving beyond the location of atomic nuclei, quantum crystallography and the analysis of electron density provide a deeper understanding of chemical bonding and reactivity. The electron density, a fundamental property of any molecule, determines all its other characteristics and can be measured experimentally through high-resolution X-ray diffraction or computed theoretically. nih.gov

Analysis of the electron density topology, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), allows researchers to characterize chemical bonds, identify non-covalent interactions, and gain mechanistic insights that are not available from simple structural models. nih.gov For instance, in related acridinium (B8443388) compounds, understanding the electron density distribution is key to explaining their potent photooxidant capabilities. uni-regensburg.de This level of analysis reveals the subtle electronic features that dictate a molecule's function, providing a powerful tool for the rational design of new compounds with desired properties. nih.gov

Biophysical Assays for Molecular Interactions

To understand the biological potential of this compound, it is crucial to quantify its interactions with target macromolecules, such as DNA.

Competitive Dialysis for DNA Binding Affinity

Competitive dialysis is a robust and thermodynamically rigorous method for determining the binding affinity and selectivity of a ligand for various nucleic acid structures. nih.gov The assay is particularly powerful for comparing a ligand's preference for different DNA or RNA sequences and conformations simultaneously. nih.gov

In a typical experiment, an array of different nucleic acid structures is placed in individual dialysis chambers. This entire array is then dialyzed against a common solution containing the ligand of interest (e.g., an acridine derivative). nih.gov The system is allowed to reach equilibrium, at which point the concentration of the free ligand is the same inside and outside all dialysis chambers. The amount of ligand bound to each nucleic acid sample is then determined, usually by spectroscopic methods like UV-Vis absorbance or fluorescence. nih.gov Because the free ligand concentration is constant across all samples, the amount of bound ligand is directly proportional to the binding affinity for each specific nucleic acid structure. This provides a direct and quantitative measure of binding selectivity. nih.gov

Topoisomerase Activity Assays (e.g., DNA Unwinding)

The functional ability of "this compound" and related acridine derivatives to inhibit topoisomerase enzymes is a key determinant of their potential biological activity. This is primarily investigated through in vitro assays that measure the enzyme's catalytic activity on a DNA substrate. The two main types of human topoisomerases, I and II, have distinct mechanisms that are exploited in these assays.

Topoisomerase I activity is commonly assessed using a DNA relaxation assay. This enzyme relieves DNA supercoiling by introducing a transient single-strand break. The assay typically utilizes a supercoiled plasmid DNA as a substrate. In the presence of topoisomerase I, this supercoiled DNA is relaxed. The different topological forms of the DNA (supercoiled versus relaxed) can then be separated by agarose (B213101) gel electrophoresis, as they migrate at different rates. Inhibition of the enzyme is observed when the addition of a test compound, such as a 9-aminoacridine (B1665356) derivative, prevents the relaxation of the supercoiled DNA.

For topoisomerase II, a characteristic assay is the decatenation assay. Topoisomerase II can resolve interlinked (catenated) DNA circles, a process vital for chromosome segregation during cell division. Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, serves as an excellent substrate. When active, topoisomerase IIα decatenates the kDNA network, releasing individual minicircles. These smaller, decatenated circles can migrate into an agarose gel, whereas the large, catenated network cannot. An inhibitor of topoisomerase IIα will prevent this decatenation, resulting in the absence of the band corresponding to the released minicircles on the gel.

Research on novel 3,9-disubstituted acridines has employed these methods to determine their inhibitory potential. mdpi.com Studies have shown that certain derivatives can exhibit a preference for inhibiting topoisomerase I over topoisomerase IIα. mdpi.com For instance, in one study, a series of 3,9-disubstituted acridines demonstrated partial inhibition of topoisomerase IIα at a concentration of 10 µM and a more potent inhibitory effect at 100 µM. mdpi.com The same study revealed that these derivatives had a significantly higher inhibitory activity against topoisomerase I, with an approximate 20-fold preference. mdpi.com

The mechanism of inhibition can also be explored using DNA unwinding assays. These assays help to determine if a compound inhibits the topoisomerase enzyme directly or by binding to the DNA substrate, thereby preventing the enzyme from acting upon it. mdpi.com For some 3,9-disubstituted acridines, it has been demonstrated that their inhibitory action on topoisomerase I is due to their binding to the DNA molecule itself. mdpi.com

While the general methodologies are well-established for the acridine class of compounds, specific quantitative data for "this compound" from topoisomerase activity assays is not available in the reviewed literature. However, the activity of structurally related compounds provides a framework for how "this compound" would be evaluated and the types of results that would be expected.

Table 1: Representative Topoisomerase Inhibition Data for 3,9-Disubstituted Acridine Derivatives

Compound SeriesConcentrationTopoisomerase IIα Inhibition Level
3,9-disubstituted acridines (Group 1)10 µMPartial Inhibition
3,9-disubstituted acridines (Group 1)100 µMStronger Inhibition
3,9-disubstituted acridines (Group 2)10 µM / 100 µMWeaker than Group 1

This table is representative of findings for related compounds and is for illustrative purposes, as specific data for "this compound" is not publicly available. Data sourced from a study on novel 3,9-disubstituted acridines. mdpi.com

Applications of 3 Methoxy N Methylacridin 9 Amine As a Research Tool and Probe

Fluorescent Probes for Biomolecular Visualization

The ability of acridine (B1665455) derivatives to emit light upon excitation makes them excellent candidates for fluorescent probes, enabling the visualization of subcellular components and biomolecules with high sensitivity and specificity.

Acridine derivatives are well-known for their ability to interact with nucleic acids, primarily through a process called intercalation, where the planar acridine ring stacks between the base pairs of the DNA double helix. This binding event often results in a significant change in the fluorescent properties of the acridine molecule, making it a useful stain for DNA and other nucleic acids.

Research on various N-substituted acridine-9-amines has demonstrated that these compounds can effectively intercalate into the DNA double helix. This interaction typically leads to a decrease in fluorescence emission intensity and a slight red shift in the absorption spectra. The binding affinity of these derivatives to DNA is influenced by the nature of the substituents on the acridine ring. While specific studies on 3-Methoxy-N-methylacridin-9-amine are limited, the presence of the methoxy (B1213986) and N-methyl groups is expected to modulate its binding affinity and spectral properties upon intercalation with DNA. This characteristic allows for the potential use of this compound in the staining and quantification of DNA in various experimental settings.

Table 1: General Binding Properties of Acridine-9-Amine Derivatives with DNA

Derivative ClassTypical Binding ModeObserved Spectral Changes upon Binding
N-substituted acridine-9-aminesIntercalationHypochromic effect and slight red shift in UV-Vis absorption; Fluorescence quenching

This table represents generalized findings for N-substituted acridine-9-amine derivatives and is not specific to this compound.

While the primary application of many acridine derivatives is in nucleic acid staining, their fluorescent properties also lend themselves to protein labeling and quantification. Although direct studies detailing the use of this compound for protein labeling are scarce, the general principles of fluorescence spectroscopy suggest its potential in this area. The interaction of a fluorescent molecule with a protein can lead to changes in its fluorescence lifetime, quantum yield, and emission spectrum. These changes can be harnessed to study protein conformation, binding events, and for quantification purposes. Further research would be necessary to explore the specific interactions of this compound with proteins and to develop protocols for its use as a protein label.

The subcellular localization of fluorescent probes is often dictated by their physicochemical properties, such as lipophilicity and basicity. Acridine orange, a well-known acridine derivative, is a lysosomotropic agent, meaning it selectively accumulates in lysosomes, which are acidic organelles. nih.gov This accumulation is driven by the protonation of the dye in the acidic environment of the lysosome. Given the structural similarities, this compound may also exhibit lysosomotropic behavior, making it a potential candidate for staining and visualizing lysosomes in living cells.

Furthermore, recent studies have shown that certain acridone-based fluorescent dyes can specifically stain lipid droplets, which are organelles involved in lipid storage and metabolism. nih.gov These dyes are typically hydrophobic and can readily partition into the neutral lipid environment of the droplets. The potential of this compound as a lipid droplet stain would depend on its lipophilicity and spectral properties within this specific subcellular environment.

Table 2: Potential Organelle Staining Applications of Acridine Derivatives

OrganelleStaining PrinciplePotential Application for this compound
LysosomesAccumulation in acidic compartments (lyosomotropism)Visualization and tracking of lysosomes
Lipid DropletsPartitioning into hydrophobic lipid environmentStaining and monitoring of lipid droplet dynamics

This table is based on the known properties of other acridine derivatives and represents potential, not confirmed, applications of this compound.

Cellular Microenvironment Sensing

The fluorescence of many organic dyes is sensitive to the properties of their immediate environment, such as polarity, viscosity, and pH. This sensitivity can be exploited to develop probes that report on the physiological state of different cellular compartments.

Furthermore, a class of fluorescent molecules known as "molecular rotors" displays a fluorescence quantum yield that is dependent on the viscosity of their environment. In viscous media, the intramolecular rotation of parts of the molecule is hindered, leading to an increase in fluorescence. This principle is used to measure the microviscosity within cells. The structural framework of this compound could potentially allow for its use as a molecular rotor, although this would require experimental validation.

The fluorescence of 9-aminoacridine (B1665356) and its derivatives is known to be highly sensitive to pH. The protonation and deprotonation of the amino group can significantly alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. This pH-dependent fluorescence makes these compounds valuable as probes for measuring pH gradients across biological membranes, such as the lysosomal membrane or the mitochondrial inner membrane. The fluorescence of 9-aminoacridine is quenched upon accumulation in acidic compartments, and this quenching can be used to quantify the transmembrane pH difference. It is highly probable that this compound exhibits similar pH-sensitive fluorescence, making it a candidate for monitoring intracellular pH.

Changes in membrane potential are another critical aspect of cellular function. While specific studies on this compound as a membrane potential sensor are lacking, the charged nature of the protonated form of acridine derivatives suggests a potential sensitivity to electric fields across membranes. Further investigation is needed to explore this possibility.

Table 3: Potential Sensing Applications based on the Properties of 9-Aminoacridine Derivatives

ParameterSensing MechanismPotential Application for this compound
Intracellular pHpH-dependent protonation and fluorescence quenchingMeasurement of pH in acidic organelles like lysosomes
Membrane PotentialDistribution across membranes in response to electrical gradientsMonitoring changes in mitochondrial or plasma membrane potential

This table outlines potential applications based on the well-established properties of the 9-aminoacridine scaffold.

Detection of Specific Chemical Species in Biological Systems (e.g., ClO⁻)

Acridine derivatives have been successfully developed as fluorescent chemosensors for the detection of specific chemical species within biological systems, a notable example being the hypochlorite (B82951) anion (ClO⁻). Hypochlorite is a reactive oxygen species (ROS) that plays a crucial role in the immune system but is also implicated in various pathologies when present in abnormal concentrations. The development of selective probes for its detection is therefore of significant interest.

Acridine-based probes for hypochlorite often operate on a fluorescence quenching or enhancement mechanism upon reaction with the analyte. For instance, a novel acridine-based fluorescent chemosensor, (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide (BK), demonstrates significant fluorescence quenching in the presence of ClO⁻. This allows for the sensitive and selective detection of hypochlorite over other reactive oxygen species. The probe was successfully used to detect ClO⁻ in water samples and even in living organisms like zebrafish, showcasing the utility of the acridine scaffold in creating biocompatible sensors. nih.gov The detection limit for this particular probe was found to be 7.65 μM. nih.gov

Given these precedents, this compound could potentially be modified to act as a selective probe for hypochlorite or other specific ions. The core acridine structure would provide the necessary fluorescent properties, while the substituents could be tailored to enhance selectivity and sensitivity towards a target molecule.

Acridine-Based Hypochlorite Probe Example
Probe Name (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide (BK)
Detection Mechanism Fluorescence quenching in the presence of ClO⁻
Detection Limit 7.65 μM
Application Sensing ClO⁻ in water samples and zebrafish
Reference nih.gov

Bioenergetic Studies in Cellular Models

The study of cellular bioenergetics, which encompasses the processes of energy conversion in cells, is fundamental to understanding cellular health, disease, and aging. Fluorescent probes that can monitor key bioenergetic parameters such as ATP levels and mitochondrial membrane potential are invaluable tools in this field. Acridine derivatives have shown promise in this area due to their ability to interact with and report on the cellular microenvironment.

ATP Sensing: Acridone-based fluorescent probes have been developed for the selective detection of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. These probes exhibit significant changes in their fluorescence upon interaction with ATP. For example, acridones with a specific substituent at the N-10 position have demonstrated selectivity for ATP, enabling the monitoring of metabolic processes. nih.gov This suggests that a modified this compound could potentially be engineered for ATP sensing, with the methoxy and N-methyl groups influencing its binding affinity and fluorescent response to ATP.

Mitochondrial Probing: Mitochondria are central to cellular bioenergetics, and their dysfunction is linked to numerous diseases. Acridine orange and its analogues are well-known fluorescent probes that accumulate in mitochondria. 10-N-Nonyl acridine orange (NAO), for instance, is used to target mitochondria due to its affinity for cardiolipin, a phospholipid unique to the inner mitochondrial membrane. nih.govnih.gov The accumulation of these cationic dyes within mitochondria is also influenced by the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. nih.govresearchgate.net Research on 10-N-alkyl acridine orange analogues has shown that the length of the alkyl chain affects cellular uptake and mitochondrial localization, with a hexyl group being particularly effective for specific mitochondrial targeting. nih.gov This highlights the potential for derivatives like this compound, which also possesses a cationic character, to be utilized in monitoring mitochondrial function and dynamics.

Application in Bioenergetics Acridine Derivative Type Key Findings Reference
ATP SensingN-10 substituted AcridonesShowed significant and selective fluorescence changes upon interacting with ATP. nih.gov
Mitochondrial Targeting10-N-alkyl acridine orange analoguesAlkyl chain length influences cellular uptake and mitochondrial localization. nih.govnih.gov
Mitochondrial Membrane Potential10-nonyl acridine orange (NAO)Accumulation is dependent on mitochondrial membrane potential. nih.govresearchgate.net

Development of Dual-Function Probes

There is a growing interest in the development of dual-function or dual-responsive fluorescent probes that can simultaneously report on multiple cellular parameters or target different organelles. The versatile chemical structure of acridine makes it an excellent platform for designing such sophisticated research tools.

Acridine-based probes have been engineered to respond to more than one stimulus. For example, a novel fluorescent probe based on acridine and Tröger's base was developed to measure pH values at both extreme acidic (1.4–3.4) and alkaline (12.5–15.0) conditions. nih.govnih.gov This demonstrates the tunability of the acridine fluorophore to create probes with unique and dual-responsive properties.

Furthermore, acridine derivatives have been incorporated into dual-targeted probes. For instance, by combining the acridine scaffold with other functional moieties, it is possible to create probes that localize to two different cellular compartments, or that can report on two different analytes simultaneously. Research has shown the development of fluorescent probes based on acridine derivatives for the dynamic monitoring of cell polarity variation, which is crucial in understanding cell metabolism. rsc.org These probes can have sensitivities to both polarity and viscosity, showcasing a dual-functionality. rsc.org

The concept of dual-function probes extends to therapeutic applications as well, where an acridine derivative might act as both an imaging agent and a therapeutic agent. The DNA-intercalating properties of acridines, for example, have been exploited to deliver cytotoxic drugs to the cell nucleus. mdpi.com This suggests that this compound could serve as a foundational structure for the development of novel dual-function probes for advanced cellular imaging and theranostics.

Dual-Function Probe Example Functionality Sensing/Targeting Reference
TBN (2,8-bis(acridin-9-ylethynyl)-6H,12H-5,11-methanodibenzo[b,f] nih.govnih.govdiazocine)Dual pH sensingExtreme acidic (1.4–3.4) and alkaline (12.5–15.0) pH nih.govnih.gov
Acridine-dicyanoisophorone-based probePolarity and viscosity sensingMonitors changes in intracellular polarity and viscosity rsc.org

Future Research Directions for 3 Methoxy N Methylacridin 9 Amine and Acridine Derivatives

Exploration of Novel Molecular Targets beyond DNA and Topoisomerases

The planar tricyclic structure of acridines allows them to intercalate into DNA and inhibit topoisomerase enzymes, a mechanism central to their traditional use as anticancer agents. nih.gov However, the future of acridine (B1665455) research lies in identifying and validating molecular targets beyond this classical pathway.

Recent studies have shown that acridine derivatives can exhibit a range of biological activities, including antibacterial, antiviral, and antiparasitic effects. febscongress.orgnih.gov This suggests that these compounds interact with a variety of cellular components. For instance, some acridine derivatives have been found to inhibit protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. febscongress.orgnih.gov One study identified 9-aminoacridine (B1665356) derivatives as potential dual inhibitors of VEGFR-2 and Src kinases, both of which are involved in cancer progression. nih.gov This was a significant finding as the acridine scaffold had not previously been associated with inhibitors of these kinases. nih.gov

Furthermore, the proteasome, a protein complex responsible for degrading unnecessary or damaged proteins, has emerged as another promising target. nih.gov Certain tetra-acridines have demonstrated the ability to inhibit the proteasome in addition to their topoisomerase II inhibitory activity. nih.gov This dual-action mechanism could be particularly effective in overcoming drug resistance in tumors. nih.gov

The exploration of acridine derivatives in neurodegenerative diseases, such as Alzheimer's, is also a growing area of interest. nih.gov It is proposed that acridines may act on multiple targets involved in the pathogenesis of Alzheimer's, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and amyloid-β peptide aggregation. nih.gov

Rational Design of Hybrid Molecules with Enhanced Specificity

The concept of molecular hybridization, which involves combining two or more pharmacophoric moieties into a single molecule, is a powerful strategy for developing novel therapeutics with improved efficacy and reduced side effects. nih.govmdpi.com This approach is particularly relevant for acridine derivatives, where the goal is to enhance their specificity for particular molecular targets or cell types.

By linking the acridine scaffold to other bioactive molecules, researchers can create hybrid compounds with unique properties. For example, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds that selectively target human telomeric quadruplex DNAs over other DNA structures. acs.org This selectivity is achieved by carefully considering the dimensions and chemical properties of the hybrid molecule. acs.org

The synthesis of hybrid molecules often employs "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. acs.org This technique has been instrumental in creating libraries of acridine hybrids for screening and optimization. The ultimate aim of this rational design approach is to develop agents with high potency against their intended targets while minimizing off-target effects. nih.gov

Advanced Computational Modeling for Predictive Research

Computational methods are becoming increasingly indispensable in drug discovery and development. mdpi.comresearcher.life For acridine derivatives, advanced computational modeling offers a way to predict their biological activity, understand their mechanism of action, and guide the design of new compounds with improved properties. nih.govnih.gov

Molecular docking simulations can be used to predict the binding modes of acridine derivatives to their target molecules, such as DNA or proteins. mdpi.comnih.gov These simulations provide insights into the key interactions that govern binding affinity and selectivity. nih.gov For instance, molecular dynamics simulations have been used to study the interaction of acridine-triazole-pyrimidine hybrids with topoisomerase IIB, revealing how the hybrid molecule fits within the binding site and intercalates with DNA bases. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are another valuable computational tool. mdpi.com These models aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical or biological properties. mdpi.com By developing robust QSPR models, researchers can predict the properties of new acridine derivatives before they are synthesized, thereby saving time and resources. mdpi.com

Integration with Advanced Nanotechnology for Research Applications

The integration of acridine derivatives with nanotechnology opens up new avenues for their application in research and medicine. Nanoparticles can serve as carriers for acridine compounds, improving their solubility, stability, and delivery to specific sites within the body.

For instance, magnetically recoverable graphene-based nanoparticles have been used as a catalyst for the synthesis of acridine derivatives. researchgate.net This method offers several advantages, including high yields, short reaction times, and easy separation of the catalyst from the reaction mixture. researchgate.net

Tissue scaffolds, which are used in tissue engineering to support the growth and regeneration of biological tissues, represent another area where nanotechnology and acridine chemistry can intersect. youtube.comyoutube.com These scaffolds are often made from a combination of natural and synthetic polymers and can be designed to have specific mechanical and biological properties. youtube.com While the direct incorporation of 3-Methoxy-N-methylacridin-9-amine into tissue scaffolds is not yet a widespread application, the functionalization of scaffolds with bioactive molecules is a key area of research. youtube.com The ability of acridine derivatives to interact with biological molecules makes them potential candidates for incorporation into scaffolds to promote specific cellular responses.

Investigation of Acridine Scaffolds in Material Science Research

The unique photophysical and electronic properties of the acridine scaffold make it an attractive building block for the development of novel materials. sioc-journal.cn The planar, π-conjugated structure of acridines gives rise to interesting optical and electronic properties, which can be tuned by chemical modification. researchgate.net

Acridine derivatives have been investigated for their potential use as fluorescent probes and imaging agents due to their strong fluorescence. sioc-journal.cn They are also being explored as organic semiconductor materials, offering an alternative to traditional inorganic semiconductors. sioc-journal.cn

In the field of corrosion inhibition, acridine and its derivatives have shown promise in protecting metals from corrosion. nih.gov The aromatic rings, π-systems, and the nitrogen atom in the acridine structure allow these molecules to adsorb onto the metal surface, forming a protective layer. nih.gov

Elucidation of Uncharacterized Mechanisms of Action

Despite extensive research, the mechanisms of action for many acridine derivatives are not fully understood. nih.gov While DNA intercalation and topoisomerase inhibition are well-established mechanisms, it is clear that acridines can exert their biological effects through other pathways as well. febscongress.orgnih.gov

Future research should focus on elucidating these uncharacterized mechanisms. This will require a combination of experimental techniques, including biochemical assays, cell-based studies, and advanced analytical methods. For example, identifying the specific cellular proteins that interact with this compound and other acridine derivatives will be crucial for understanding their full range of biological activities.

A deeper understanding of the mechanisms of action will enable the more rational design of acridine-based compounds for specific applications, whether in medicine or material science. It will also help to explain the diverse biological activities that have been observed for this versatile class of compounds. researchgate.net

Q & A

Q. Characterization Tools :

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies substituent positions and confirms regioselectivity .
  • HRESI-MS : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities in crystalline intermediates.

Basic: How is the biological activity of this compound assessed in enzyme inhibition studies?

Methodological Answer:
Inhibition assays target enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), relevant to neurodegenerative disease research:

  • Ellman’s Assay : Measures thiocholine production via spectrophotometry (412 nm) to quantify enzyme activity inhibition .
  • IC₅₀ Determination : Dose-response curves generated using serial dilutions of the compound; data fitted to nonlinear regression models .
  • Kinetic Studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition modes .

Q. Key Controls :

  • Blank reactions (no enzyme/substrate).
  • Positive controls (e.g., donepezil for AChE).

Advanced: How can researchers optimize the regioselectivity of methoxy and methylamine group introduction during synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing reaction pathways. Strategies include:

  • Directed Metalation : Use of directing groups (e.g., boronic acids) to guide methoxy substitution at the 3-position .
  • Protecting Groups : Temporary protection of reactive sites (e.g., Fmoc in peptide synthesis analogs) to prevent undesired substitutions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methylamine, favoring N-methylation over O-methylation .

Case Study : Evidence from tetrahydroacridine analogs shows that LiAlH₄ reduction post-substitution improves yield (75–85%) by minimizing side reactions .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:
Discrepancies in activity data (e.g., varying IC₅₀ values) may stem from:

  • Assay Variability : Differences in enzyme sources (human vs. recombinant) or buffer conditions (pH, ionic strength). Validate protocols using standardized reagents (e.g., Sigma-Aldrylich-sourced enzymes) .
  • Compound Purity : HPLC-MS analysis (≥98% purity) ensures activity is not confounded by impurities .
  • Data Normalization : Use relative activity metrics (e.g., % inhibition vs. positive control) to harmonize cross-study comparisons .

Q. Statistical Tools :

  • Bland-Altman plots to assess inter-lab variability.
  • Meta-analysis of dose-response data from multiple studies .

Advanced: What strategies validate the proposed mechanism of action in DNA intercalation studies?

Methodological Answer:
To confirm intercalation (a proposed mechanism for anticancer activity):

  • UV-Vis Titration : Monitor hypochromism and bathochromic shifts in DNA-compound spectra .
  • Viscosity Measurements : Increased DNA solution viscosity upon compound binding supports intercalation over groove-binding .
  • Molecular Docking : Simulate binding modes using software like AutoDock; correlate with experimental ΔTm (DNA melting temperature shifts) .

Contradiction Resolution : If intercalation is absent, evaluate alternative mechanisms (e.g., topoisomerase inhibition) via gel electrophoresis or comet assays .

Table 1: Key Reagents and Conditions for Synthesis

StepReagents/ConditionsPurposeReference
Methoxy SubstitutionKMnO₄, H₂SO₄, 80°COxidation to quinone intermediate
N-MethylationMethylamine, DMF, refluxAmine group introduction
PurificationSilica gel chromatography (EtOAc:Hexane)Isolation of pure product

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.